molecular formula C8H11NO2S B13004143 5-Butylthiazole-4-carboxylic acid CAS No. 864437-43-4

5-Butylthiazole-4-carboxylic acid

Katalognummer: B13004143
CAS-Nummer: 864437-43-4
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: BUYSSHZBMNDCPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butylthiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a butyl group at the 5-position and a carboxylic acid group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylthiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the butyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be further functionalized .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Butylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

5-Butylthiazole-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Butylthiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity. It can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, while the carboxylic acid group increases its solubility in aqueous environments, making it versatile for various applications .

Eigenschaften

CAS-Nummer

864437-43-4

Molekularformel

C8H11NO2S

Molekulargewicht

185.25 g/mol

IUPAC-Name

5-butyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H11NO2S/c1-2-3-4-6-7(8(10)11)9-5-12-6/h5H,2-4H2,1H3,(H,10,11)

InChI-Schlüssel

BUYSSHZBMNDCPQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(N=CS1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.